rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, trans
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Overview
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, trans, is a chiral cyclobutane derivative notable for its incorporation of a tert-butoxycarbonyl (Boc) protecting group and a methylsulfanyl moiety
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves several steps. Starting from a suitable cyclobutane precursor, the introduction of the amino and methylsulfanyl groups often requires protection and deprotection strategies to achieve the desired configuration. Standard procedures include:
Boc protection: To introduce the Boc-protecting group, cyclobutane derivatives can be treated with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Amino group addition: Amino groups are generally introduced through nucleophilic substitution reactions.
Methylsulfanyl introduction: A thiol reagent, like methylthiol, can react with the cyclobutane derivative under conditions that favor the formation of the thioether bond.
Industrial production methods: : Industrial synthesis follows similar routes but emphasizes scalable and cost-effective methods. Optimized reaction conditions, such as the use of continuous flow reactors and automation, are employed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the carbonyl groups may yield alcohols, depending on the reducing agent used.
Substitution: : Nucleophilic substitutions can replace the Boc protecting group with other functional groups or protective moieties.
Common reagents and conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Use of strong bases (like NaH) or acid catalysts (like HCl) under controlled conditions.
Major products formed from these reactions
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Varied amides, esters, or other protective groups.
Scientific Research Applications
In chemistry
As an intermediate for synthesizing complex molecules.
Employed in stereoselective reactions to yield enantiomerically pure compounds.
In biology and medicine
Used in the synthesis of peptides and peptide mimetics.
Its derivatives could act as enzyme inhibitors or receptor ligands, potentially influencing biological pathways.
In industry
Applied in the development of novel pharmaceuticals and materials with specialized properties.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups:
Molecular targets: : It can interact with proteins and enzymes via its amino and carboxylic acid groups, potentially forming covalent bonds or reversible interactions.
Pathways involved: : Its effects could modulate enzymatic activity or receptor binding, altering biochemical pathways.
Comparison with Similar Compounds
Comparison with other similar compounds
Compared to other cyclobutane derivatives, the presence of both the Boc-protecting group and the methylsulfanyl moiety makes this compound unique in terms of reactivity and stability.
List of similar compounds
N-tert-butoxycarbonyl-1-aminocyclobutane-1-carboxylic acid.
1-methylthio-3-aminocyclobutane-1-carboxylic acid.
Other cyclobutane derivatives with different protecting groups or functional moieties.
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Properties
CAS No. |
2703775-15-7 |
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Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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